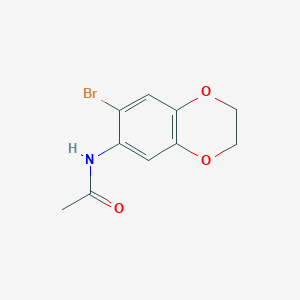
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as BDA, is a chemical compound with potential applications in scientific research. BDA is a member of the benzodioxin family of compounds, which have been studied for their potential therapeutic properties.
Mecanismo De Acción
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide works by binding to and labeling specific neuronal pathways in the brain. The compound is taken up by neurons and transported along axons to their terminal regions. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be visualized using various imaging techniques, such as fluorescence microscopy or electron microscopy.
Biochemical and Physiological Effects:
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has no known biochemical or physiological effects on the brain or body. The compound is inert and does not interact with any receptors or enzymes in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide as a tracer is its high selectivity and specificity for labeling specific neuronal pathways. This allows researchers to study the connectivity and organization of the brain with a high degree of precision. However, N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has some limitations, such as the potential for non-specific labeling and the need for specialized equipment and techniques to visualize the compound.
Direcciones Futuras
There are many potential future directions for research involving N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One area of interest is the use of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in studying the effects of drugs and other compounds on neuronal pathways in the brain. Another potential application is the use of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in developing new therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound can be synthesized through a multi-step process and used as a tracer to label and visualize specific neuronal pathways in the brain. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has many advantages for lab experiments, but also has some limitations. There are many potential future directions for research involving N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and further studies are needed to fully understand the compound's potential applications.
Métodos De Síntesis
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with bromine and acetic anhydride. The resulting compound can be purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be used as a tracer to label and visualize neuronal pathways in the brain. This technique, known as anterograde tracing, involves injecting N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide into a specific region of the brain and observing the pathways that the compound travels along.
Propiedades
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJWOKQVYZTDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)


![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)
![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)
![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)
![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)